molecular formula C7H5ClFNO2 B13915435 2-Chloro-5-fluoro-6-methylnicotinic acid

2-Chloro-5-fluoro-6-methylnicotinic acid

Cat. No.: B13915435
M. Wt: 189.57 g/mol
InChI Key: HOZKVIZTKBAMIA-UHFFFAOYSA-N
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Description

Contextual Significance within Pyridine (B92270) and Nicotinic Acid Chemistry

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. github.io As an isostere of benzene, the pyridine ring is a core component in thousands of drug molecules, valued for its ability to engage in hydrogen bonding and other molecular interactions. github.io Nicotinic acid (Vitamin B3) and its derivatives form a particularly important subclass of pyridines, known for a wide range of pharmaceutical applications. cymitquimica.com These compounds have been foundational in the development of drugs for treating conditions like tuberculosis, cancer, diabetes, and hyperlipidemia. cas.org

The introduction of halogen atoms, such as chlorine and fluorine, onto the pyridine ring significantly modifies the molecule's electronic properties, lipophilicity, and metabolic stability. This strategy is a common practice in drug design to enhance the efficacy and pharmacokinetic profile of lead compounds. Therefore, 2-Chloro-5-fluoro-6-methylnicotinic acid, as a multi-substituted halogenated nicotinic acid derivative, is situated at the intersection of these important chemical families, making it a compound of considerable interest for synthetic chemists.

Role as a Key Intermediate in Complex Organic Synthesis

While specific, publicly documented syntheses employing this compound as a starting material are not widespread, its structural motifs are characteristic of a valuable chemical intermediate. The reactivity of the chloro, fluoro, and carboxylic acid groups allows for a variety of chemical transformations.

The utility of closely related halogenated nicotinic acids highlights the potential of this compound. For instance, 2,6-dichloro-5-fluoronicotinic acid is a known precursor in the synthesis of more complex molecules, where the chlorine atoms can be selectively substituted. clarivate.com Patents have described methods for preparing 2-chloro-5-fluoro-nicotinic acid and its esters, underscoring their importance as pharmaceutical intermediates. google.com These related compounds serve as building blocks where the halogen atoms act as leaving groups for nucleophilic substitution reactions or as handles for cross-coupling reactions, enabling the construction of intricate molecular architectures. Given these precedents, this compound is logically positioned to serve a similar role as a versatile building block for creating novel chemical entities.

Overview of Academic Research Trajectories for Halogenated Nicotinic Acid Derivatives

The trajectory of academic and industrial research involving halogenated nicotinic acid derivatives is strongly linked to the broader trends in drug discovery and materials science. There is a consistent and growing interest in using fluorinated building blocks in the design of new pharmaceuticals. sigmaaldrich.com The inclusion of fluorine can lead to improved metabolic stability, binding affinity, and bioavailability.

Research in this area often focuses on developing efficient and selective synthetic routes to these halogenated intermediates. For example, methods for the selective dechlorination of polychlorinated nicotinic acids have been developed to provide access to specific isomers. google.com The overarching goal is to create a toolbox of diverse, functionalized building blocks that can be readily incorporated into drug discovery programs. The presence of multiple halogen atoms, as seen in related compounds like 2,6-dichloro-5-fluoronicotinic acid, offers chemists the ability to perform sequential and site-selective modifications, further expanding the chemical space that can be explored. This trend ensures a continued demand for novel halogenated nicotinic acid derivatives like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

IUPAC Name

2-chloro-5-fluoro-6-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H5ClFNO2/c1-3-5(9)2-4(7(11)12)6(8)10-3/h2H,1H3,(H,11,12)

InChI Key

HOZKVIZTKBAMIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C(=O)O)F

Origin of Product

United States

Mechanistic Investigations of 2 Chloro 5 Fluoro 6 Methylnicotinic Acid Transformations

Reactivity of the Carboxylic Acid Moiety

The conversion of carboxylic acids into esters and amides is a fundamental transformation in organic synthesis. For 2-Chloro-5-fluoro-6-methylnicotinic acid, these reactions proceed through standard mechanisms involving the activation of the carboxyl group. While specific kinetic and thermodynamic data for this particular molecule are not extensively documented in publicly available literature, general principles of these reactions are applicable.

Promising methods for these transformations include the use of potassium hexafluorophosphate (B91526) (KPF6) as a promoter, which has been shown to be effective for a wide range of carboxylic acids. nih.gov This approach is valued for its operational simplicity and sustainability, providing good to excellent yields for both esterification and amidation processes. nih.gov The reaction mechanism typically involves the activation of the carboxylic acid, followed by nucleophilic attack by an alcohol or amine.

The reaction kinetics are influenced by the steric hindrance around the carboxyl group and the electronic properties of the pyridine (B92270) ring. The presence of the chlorine atom at the ortho-position (C2) may exert some steric hindrance, potentially slowing the reaction rate compared to an unsubstituted nicotinic acid. Thermodynamically, the formation of the stable ester or amide bond drives the reaction forward, often facilitated by the removal of water.

Table 1: Typical Conditions for Esterification and Amidation

Reaction TypeReagentsTypical ConditionsPotential Yields
EsterificationAlcohol, KPF6Solvent-free, elevated temperatureGood to Excellent (61-98% for various acids) nih.gov
AmidationAmine, KPF6Solvent-free, elevated temperatureGood to Excellent (61-98% for various acids) nih.gov

The decarboxylation of pyridinecarboxylic acids is a well-studied process, with the position of the carboxyl group being a critical factor in determining the reaction's facility. Nicotinic acids (3-carboxy pyridines) are generally stable and require high temperatures for decarboxylation. stackexchange.comyoutube.com However, picolinic acids (2-carboxy pyridines) decarboxylate more readily. stackexchange.comcdnsciencepub.com

For this compound, which is a derivative of nicotinic acid, decarboxylation is expected to be challenging. The generally accepted mechanism for the decarboxylation of related compounds like picolinic acid involves the formation of a zwitterion, where the ring nitrogen is protonated. stackexchange.comcdnsciencepub.com This zwitterionic intermediate helps to stabilize the negative charge that develops on the ring as the carbon-carbon bond breaks. The subsequent loss of carbon dioxide results in the formation of a pyridyl carbanion, which is then protonated. cdnsciencepub.com

Studies on substituted picolinic acids have shown that both the zwitterionic (isoelectric) species and the anionic form can undergo decarboxylation, with the zwitterion typically reacting faster. cdnsciencepub.com While this compound is a nicotinic acid derivative, the principles of carbanion stabilization by the electronegative nitrogen atom remain relevant, although the effect is less pronounced than in picolinic acids. The electron-withdrawing chloro and fluoro substituents on the ring would be expected to stabilize the carbanion intermediate, potentially facilitating decarboxylation compared to unsubstituted nicotinic acid, though harsh conditions would likely still be required.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it less reactive towards electrophilic aromatic substitution (SEAr) than benzene. quimicaorganica.orgwikipedia.org Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. masterorganicchemistry.comnih.gov

The outcome of aromatic substitution reactions on the this compound ring is dictated by the combined directing effects of the existing substituents. The only available position for substitution is C4.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is strongly deactivated towards electrophiles. wikipedia.orgyoutube.com This deactivation is compounded by the electron-withdrawing effects of the chloro, fluoro, and carboxylic acid groups. The methyl group at C6 is activating and ortho-, para-directing. The carboxylic acid is meta-directing, and the halogens are ortho-, para-directing. All these effects combine to make electrophilic attack at the C4 position highly unfavorable. Direct SEAr on this substrate is nearly impossible under standard conditions. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated for SNAr by the electron-withdrawing substituents. nih.gov The reaction proceeds through a negatively charged intermediate (a Meisenheimer-like complex), which is stabilized by electron-withdrawing groups, especially those at positions ortho or para to the site of attack. masterorganicchemistry.comyoutube.com In this molecule, a nucleophile could potentially attack a carbon bearing a leaving group (Cl or F). The chloro group at C2 and the fluoro group at C5 are potential sites for substitution. The presence of other electron-withdrawing groups (COOH and the other halogen) enhances the electrophilicity of these positions, making SNAr a more viable pathway than SEAr.

Table 2: Summary of Substituent Directing Effects for Substitution at C4

SubstituentPositionEffect on SEArDirecting Influence for SEArEffect on SNAr
-COOHC3Strongly DeactivatingMeta (to C5)Activating
-ClC2DeactivatingOrtho, Para (to C4, C6)Activating
-FC5DeactivatingOrtho, Para (to C4, C6)Activating
-CH3C6ActivatingOrtho, Para (to C5)Deactivating

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly effective with aryl halides. nih.gov For this compound, both the C-Cl and C-F bonds are potential sites for such reactions.

The general order of reactivity for halogens in these couplings is I > Br > Cl >> F. Therefore, the C-Cl bond at the C2 position is significantly more susceptible to oxidative addition to a Palladium(0) catalyst than the C-F bond at C5. mdpi.com This difference in reactivity allows for selective functionalization at the C2 position. Reactions like the Suzuki, Stille, and Heck couplings could be employed to introduce new aryl, vinyl, or alkyl groups at this site. rsc.org A patent describes the selective removal of a chlorine atom at the 6-position of a related compound, 2,6-dichloro-5-fluoro-nicotinate, using a palladium on carbon catalyst, highlighting the feasibility of targeting specific C-Cl bonds. google.com

Table 3: Relative Reactivity in Palladium-Catalyzed Cross-Coupling

PositionHalogenBondExpected ReactivityExample Reactions
C2ChlorineC-ClHighSuzuki, Stille, Heck, Sonogashira
C5FluorineC-FVery LowRequires specialized catalysts/conditions mdpi.com

Metal-halogen exchange is another fundamental reaction for functionalizing aryl halides, most commonly involving the use of organolithium reagents. wikipedia.org This reaction converts an organic halide into a potent organometallic nucleophile, which can then be "quenched" with various electrophiles.

Similar to palladium-catalyzed coupling, the rate of metal-halogen exchange follows the trend I > Br > Cl. wikipedia.org Consequently, the C-Cl bond at the C2 position is the more likely site for this transformation. Treatment of this compound with an organolithium reagent like n-butyllithium could potentially lead to the formation of a 2-lithio-5-fluoro-6-methylnicotinic acid derivative. This newly formed organolithium species is a strong nucleophile and can react with a wide array of electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce new functional groups at the C2 position. The presence of the acidic proton on the carboxylic acid moiety complicates this reaction, as it would be readily deprotonated by the organolithium reagent. Therefore, protection of the carboxylic acid group, for instance as an ester, would be necessary before attempting a metal-halogen exchange.

Transformations Involving the Methyl Group

The methyl group at the 6-position of this compound is a key site for chemical modification. Its reactivity is analogous to a benzylic position, albeit on an electron-deficient heterocyclic ring.

The functionalization of the methyl group on electron-deficient rings like pyridine is a significant area of organic synthesis. rsc.org The C-H bonds of the methyl group can be activated to form various functional groups.

Benzylic Functionalization:

Deprotonation of the methyl group can be challenging due to the electron-withdrawing nature of the pyridine ring, which lowers the pKa of the benzylic protons. However, under strongly basic conditions, a carbanion can be generated, which can then react with various electrophiles. Transition metal-catalyzed reactions provide an alternative pathway for benzylic C-H activation, often proceeding through radical or organometallic intermediates. rsc.org

Oxidation Reactions:

The following table illustrates typical reagents used for the benzylic oxidation of methylpyridines and the expected products.

ReagentExpected ProductGeneral Reaction Conditions
Nitric Acid (HNO₃)Carboxylic AcidHigh temperature and pressure
Potassium Permanganate (KMnO₄)Carboxylic AcidAqueous, basic conditions
Vanadia-Titania CatalystsCarboxylic AcidGas-phase, high temperature

This table presents generalized information for methylpyridine oxidation and is not based on experimental data for this compound.

Detailed information regarding aldol (B89426) condensations and related reactions involving the methyl group of this compound is not available in the reviewed scientific literature. Such reactions would require the formation of an enolate or a related nucleophile from the methyl group, which can be challenging for this electron-deficient system.

Radical Reactions and Photochemistry of the Compound

The presence of halogen atoms and the aromatic pyridine ring suggests that this compound may participate in radical and photochemical reactions.

The benzylic C-H bonds of the methyl group are susceptible to homolytic cleavage to form a resonance-stabilized benzylic radical. This can be initiated by radical initiators (e.g., peroxides) or by UV light. Once formed, this radical can participate in various reactions, such as halogenation.

Radical Halogenation:

A common radical reaction is benzylic halogenation, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the formation of a 6-(halomethyl) derivative. The general mechanism for radical bromination is outlined below.

StepDescription
Initiation Homolytic cleavage of the Br-Br bond (from NBS) by heat or light to form bromine radicals.
Propagation A bromine radical abstracts a hydrogen atom from the methyl group to form a benzylic radical and HBr.
The benzylic radical reacts with Br₂ (from NBS) to form the brominated product and a new bromine radical.
Termination Combination of any two radical species to form a non-radical product.

This table illustrates the general mechanism of free-radical bromination at a benzylic position.

The photochemistry of nicotinic acid and its derivatives has been a subject of interest. Irradiation with ultraviolet light can induce significant spectral changes and lead to the decomposition of the molecule. nih.gov For nicotinic acid, photoproducts are formed upon UV irradiation. nih.gov

While specific photochemical studies on this compound are not found in the literature, it is plausible that the compound would exhibit photochemical reactivity. The carbon-chlorine bond can undergo homolytic cleavage upon UV irradiation to generate a pyridyl radical. Furthermore, the pyridine ring itself can participate in photoinduced electron transfer processes. The exact nature of these transformations would depend on the wavelength of light, the solvent, and the presence of other reactive species.

Derivatization Strategies and Functional Group Interconversions of 2 Chloro 5 Fluoro 6 Methylnicotinic Acid

Synthesis of Ester and Amide Derivatives for Structure-Activity Relationship Studies

The carboxylic acid moiety of 2-chloro-5-fluoro-6-methylnicotinic acid is a primary site for derivatization, allowing for the synthesis of a diverse library of ester and amide derivatives. These derivatives are instrumental in probing the impact of varying steric and electronic properties on the biological activity or material characteristics of the parent compound.

Similarly, the amidation of this compound with a diverse set of primary and secondary amines provides access to a broad spectrum of amide derivatives. The reaction with different amine nucleophiles, including aliphatic, aromatic, and heterocyclic amines, can significantly alter the conformational preferences and electronic distribution of the resulting molecule. This exploration is fundamental in SAR studies to identify key interactions with biological targets. A general scheme for the synthesis of such esters and amides is presented below.

Illustrative Table of Potential Ester and Amide Derivatives

Entry Nucleophile Derivative Type Potential Application
1 Methanol Methyl Ester Initial SAR screening
2 Isopropanol Isopropyl Ester Increased lipophilicity
3 Benzyl alcohol Benzyl Ester Introduction of aromatic moiety
4 Ammonia Primary Amide Baseline for amide SAR
5 Diethylamine Tertiary Amide Modified steric and electronic profile
6 Aniline Anilide Aromatic amide for pi-stacking interactions

For the synthesis of amides, especially with sensitive or sterically hindered amines, the use of peptide coupling reagents is a preferred methodology to ensure high yields and minimize side reactions. These reagents activate the carboxylic acid group, facilitating its reaction with the amine nucleophile under mild conditions.

Commonly employed peptide coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. uni-kiel.de Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as uronium/aminium reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective. peptide.comluxembourg-bio.comresearchgate.net The choice of coupling reagent and reaction conditions can be tailored based on the specific properties of the amine nucleophile. uniurb.it

Table of Common Peptide Coupling Reagents

Reagent Class Examples Key Features
Carbodiimides DCC, EDC Cost-effective, widely used
Phosphonium Salts BOP, PyBOP, PyAOP High coupling efficiency, suitable for hindered amines
Uronium/Aminium Salts HBTU, HATU, TBTU Fast reaction rates, low racemization

Halogen Exchange Reactions and Their Synthetic Utility

The 2-chloro substituent on the pyridine (B92270) ring of this compound is a key handle for further synthetic transformations through halogen exchange reactions. These reactions allow for the introduction of other halogens, which can significantly impact the electronic nature of the pyridine ring and provide avenues for subsequent cross-coupling reactions.

While the target molecule already contains a fluorine atom, further fluorination is a potential modification. Nucleophilic aromatic substitution (SNAr) reactions on 2-chloropyridines can be challenging but may be facilitated by the presence of activating groups. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine (B119429), highlighting the higher reactivity of the fluoro-substituted analogue in SNAr. nih.gov

Regarding chlorination, while the molecule already possesses a chlorine atom, strategies for selective chlorination at other positions of the pyridine ring, if desired, would likely involve electrophilic aromatic substitution, although the existing electron-withdrawing groups would direct such reactions to specific positions and may require harsh conditions.

The conversion of the 2-chloro substituent to a bromo or iodo group can be a synthetically useful strategy. These heavier halogens are excellent leaving groups in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the introduction of a wide range of carbon-based substituents at the 2-position of the pyridine ring. Halogen exchange reactions can be accomplished using various reagents and conditions, often involving metal halides or other halogen sources.

Modification of the Pyridine Ring System

Beyond derivatization of the functional groups, modification of the pyridine ring itself offers another dimension for structural diversification. The reactivity of the 2-chloropyridine moiety is a key aspect in this context. Nucleophilic aromatic substitution at the 2-position is a common reaction for 2-chloropyridines, where the chlorine atom can be displaced by various nucleophiles such as amines, alcohols, and thiols. chempanda.com This reaction is generally facilitated by electron-withdrawing groups on the pyridine ring.

Furthermore, metallation of the pyridine ring, followed by reaction with electrophiles, can introduce substituents at various positions. The existing substituents on the ring will direct the position of metallation. Cross-coupling reactions, as mentioned earlier, are also a powerful tool for modifying the pyridine ring system by forming new carbon-carbon or carbon-heteroatom bonds at the 2-position.

Ring Expansion and Contraction Methodologies

While direct ring expansion or contraction of the pyridine nucleus in this compound is not extensively documented, established methodologies in pyridine chemistry offer plausible routes to larger or smaller ring systems.

Ring Expansion:

Photochemical rearrangements represent a promising strategy for expanding the pyridine ring. The conversion of pyridinium (B92312) ylides into diazepines through a light-induced 6π electrocyclic ring opening is a known transformation. researchgate.netacs.org For this compound, this would first involve N-amination followed by the formation of an ylide, which upon irradiation, could potentially yield a substituted diazepine. The electron-withdrawing groups on the starting material could influence the stability and reactivity of the ylide intermediate.

Another approach involves the reaction with carbenes or carbenoids. For instance, rhodium-catalyzed reactions of pyrazoles with diazocarbonyl compounds have been shown to induce ring expansion to 1,2-dihydropyrimidines. nih.gov A similar strategy, if applied to a suitably derived pyrazolopyridine synthesized from this compound, could lead to a novel fused pyrimidine (B1678525) system.

Expansion Method Potential Intermediate Potential Product Key Transformation
Photochemical RearrangementN-aminopyridinium ylideSubstituted diazepine6π electrocyclic ring opening
Carbenoid InsertionPyrazolopyridine derivativeFused pyrimidine systemInsertion into N-N bond

Ring Contraction:

Ring contraction of pyridine derivatives is less common but can be envisaged through multi-step sequences. One potential, albeit complex, pathway could involve the initial reduction of the pyridine ring to a dihydropyridine (B1217469) derivative. rsc.org Subsequent chemical modifications could then be employed to induce a ring contraction. For instance, the Favorskii rearrangement is a well-established method for the ring contraction of cyclic α-halo ketones. nrochemistry.comddugu.ac.inwikipedia.org To apply this to the this compound system, the pyridine ring would need to be converted into a suitable α-chlorocyclohexanone precursor, a challenging but theoretically possible transformation.

Contraction Strategy Key Intermediate Potential Product Core Relevant Reaction
Multi-step sequenceDihydropyridine derivativeCyclopentane carboxylic acidFavorskii Rearrangement

Annulation Reactions to Form Fused Heterocycles

Annulation, the construction of a new ring onto an existing one, is a powerful tool for generating polycyclic systems. The functional groups on this compound provide several handles for such reactions.

A prominent strategy involves the construction of a thiophene (B33073) ring, leading to the formation of thieno[2,3-b]pyridines. These compounds are known for their biological activities. nih.govmdpi.com The synthesis typically proceeds by reacting a 2-chloronicotinonitrile derivative with a sulfur-containing reagent. For this compound, this would first require conversion of the carboxylic acid to a nitrile. The resulting 2-chloro-5-fluoro-6-methylnicotinonitrile (B3060512) could then undergo reaction with a thiolate, followed by intramolecular cyclization to yield the desired thieno[2,3-b]pyridine (B153569) scaffold.

Another approach is the construction of a fused pyrimidine ring, leading to pyrido[2,3-d]pyrimidines. These structures are of significant interest in medicinal chemistry. One synthetic route involves the reaction of a 2-aminonicotinic acid derivative with a suitable one-carbon synthon. Alternatively, starting from a pre-formed pyrimidine ring, a palladium-catalyzed coupling with a derivative of this compound, followed by intramolecular cyclization, could afford the pyrido[2,3-d]pyrimidin-7(8H)-one core. nih.gov

Furthermore, the synthesis of quinoline (B57606) and pyrimidoquinoline derivatives from 2-chloroquinoline-3-carboxylic acids highlights the potential for building fused systems. rsc.org By analogy, the this compound could serve as a precursor to related fused pyridopyrimidines or other polycyclic aromatic systems.

Fused Ring Starting Material Derivative Key Reagents/Conditions Resulting Scaffold
Thiophene2-Chloro-5-fluoro-6-methylnicotinonitrileThiolate, baseThieno[2,3-b]pyridine
Pyrimidine2-Amino-5-fluoro-6-methylnicotinic acidOne-carbon synthonsPyrido[2,3-d]pyrimidine
PyridoneThis compound derivativePalladium catalysis, intramolecular cyclizationPyrido[2,3-d]pyrimidin-7(8H)-one

Generation of Novel Scaffolds Featuring the this compound Moiety

The this compound moiety can be incorporated into larger, more complex scaffolds through a variety of modern synthetic methodologies, leading to the generation of novel chemical entities with potential applications in drug discovery and materials science.

Palladium-catalyzed cross-coupling reactions are particularly powerful in this context. The chloro substituent at the 2-position is amenable to Suzuki-Miyaura coupling with a wide range of boronic acids or esters, allowing for the introduction of aryl, heteroaryl, or alkyl groups. nih.gov This strategy can be used to synthesize biaryl compounds or to append complex side chains to the pyridine ring. Similarly, other palladium-catalyzed reactions, such as Buchwald-Hartwig amination or Sonogashira coupling, could be employed to form new carbon-nitrogen or carbon-carbon bonds at the 2-position, respectively.

Multicomponent reactions (MCRs) offer an efficient pathway to molecular diversity starting from simple precursors. The Ugi reaction, a four-component reaction involving a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide, is a prime example. nih.govmdpi.com Utilizing this compound as the carboxylic acid component in an Ugi reaction would lead to the formation of complex α-acylamino carboxamide derivatives in a single step. These products, bearing the intact substituted pyridine core, can serve as scaffolds for further chemical modifications.

Intramolecular cyclization strategies can also be employed to construct novel heterocyclic systems. For instance, after modification of the carboxylic acid and the methyl group, intramolecular C-H activation or other palladium-catalyzed cyclization methods could be used to form new rings, leading to rigid, polycyclic structures. mdpi.com

Methodology Reactive Site Potential Modifications Resulting Scaffold Type
Palladium-catalyzed Cross-Coupling2-Chloro positionArylation, amination, alkynylationBiaryls, substituted pyridines
Ugi Multicomponent ReactionCarboxylic acid groupIncorporation of diverse inputsα-Acylamino carboxamides
Intramolecular CyclizationModified side chainsFormation of new fused ringsPolycyclic heteroaromatics

Advanced Spectroscopic and Analytical Research Methodologies Applied to 2 Chloro 5 Fluoro 6 Methylnicotinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 2-Chloro-5-fluoro-6-methylnicotinic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

Based on the structure of this compound, the following signals would be anticipated in its ¹H and ¹³C NMR spectra. The presence of fluorine would introduce additional complexity and information in the form of H-F and C-F coupling constants.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This interactive table provides predicted chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
-COOH 12.0 - 14.0 165 - 175 Broad singlet, acidic proton.
Pyridine-H (at C4) 8.0 - 8.5 140 - 150 (with C-F coupling) Doublet due to coupling with Fluorine.
-CH₃ 2.5 - 2.8 18 - 25 Singlet.
Pyridine-C2 N/A 145 - 155 (with C-F coupling) Quaternary carbon, affected by Chlorine.
Pyridine-C3 N/A 120 - 130 Quaternary carbon, attached to COOH.
Pyridine-C5 N/A 150 - 160 (large ¹J C-F) Quaternary carbon, directly bonded to Fluorine.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. nih.govoregonstate.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. st-andrews.ac.uk For this compound, a COSY spectrum would be relatively simple, primarily showing correlations between any coupled protons. A key observation would be the absence of cross-peaks for the methyl and carboxylic acid protons, confirming them as isolated spin systems.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. oregonstate.edu For the target molecule, an HSQC or HMQC spectrum would show a cross-peak correlating the methyl protons (~2.5-2.8 ppm) to the methyl carbon (~18-25 ppm) and another correlating the aromatic proton (at C4) to its corresponding carbon.

Expected HMBC Correlations for this compound

Proton Signal Expected Carbon Correlations (2-3 bonds away) Structural Insight
-CH₃ (H) C6, C5 Confirms the position of the methyl group at C6, adjacent to the fluorine-bearing C5.
Pyridine-H (at C4) C2, C3, C5, C6 Establishes the connectivity of the C4 proton to the surrounding substituted carbons of the pyridine (B92270) ring.

| -COOH (H) | C3, C2, C4 | Confirms the position of the carboxylic acid group at C3. |

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close in space, irrespective of whether they are connected through bonds. For a relatively rigid molecule like this, NOESY can confirm the substitution pattern. For instance, a NOESY spectrum should show a spatial correlation between the methyl protons and the aromatic proton at C4, indicating their proximity on the pyridine ring.

Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, providing information that is complementary to X-ray diffraction. nih.gov It is particularly valuable for characterizing polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties.

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) ssNMR experiments could be employed. If multiple polymorphs exist, they would likely exhibit different ¹³C chemical shifts due to variations in molecular conformation and intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice. st-andrews.ac.uk For example, the chemical shift of the carboxylic acid carbon is highly sensitive to its hydrogen-bonding environment. The presence of multiple, distinct signals for each carbon in the ssNMR spectrum could indicate the presence of more than one molecule in the asymmetric unit of the crystal. st-andrews.ac.uk

Mass Spectrometry (MS) for Reaction Monitoring and Metabolite Profiling

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov It is widely used for reaction monitoring and identifying metabolites in biological systems.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C₇H₅ClFNO₂), the expected exact masses for the protonated molecule [M+H]⁺ and the molecular ion [M]⁺ can be calculated.

Calculated Exact Masses for this compound Isotopologues

Ion Formula Isotope Composition Calculated m/z
[M+H]⁺ C₇H₆³⁵ClFNO₂⁺ Most abundant isotopes 190.0120

The presence of a chlorine atom results in a characteristic isotopic pattern. The M+2 peak (containing ³⁷Cl) will have an intensity approximately one-third that of the molecular ion peak (containing ³⁵Cl), providing a clear signature for the presence of a single chlorine atom. neu.edu.tr

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides valuable structural information. researchgate.net For nicotinic acid derivatives, common fragmentation pathways involve the loss of small neutral molecules. myfoodresearch.com

For the [M+H]⁺ ion of 2-Chloro-5-fluoro-6-methylnicotini c acid (m/z 190.01), characteristic fragmentation would be expected:

Plausible MS/MS Fragmentation Pathways

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z) Plausible Structure of Fragment
190.01 H₂O (18.01) 172.00 Loss of water from the carboxylic acid.
190.01 CO₂ (43.99) 146.02 Decarboxylation, a common fragmentation for carboxylic acids.

Analysis of these fragmentation patterns is crucial for distinguishing isomers and identifying metabolites, where metabolic transformations (e.g., hydroxylation, glucuronidation) would lead to predictable mass shifts in both the precursor and product ions. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular and crystal structure can be generated.

For this compound, a successful crystallographic analysis would provide:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles.

Information on the crystal packing, including intermolecular interactions such as hydrogen bonding and potential π–π stacking between the pyridine rings.

In the case of 6-methylnicotinic acid, a related compound, X-ray diffraction revealed that the crystal structure is stabilized by intermolecular O—H···N hydrogen bonds and π–π stacking between pyridine rings. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding, forming dimers or chains through its carboxylic acid group and the pyridine nitrogen. The chloro and fluoro substituents would also influence the crystal packing through dipole-dipole or other weak interactions.

Illustrative Crystallographic Data for a Related Compound (6-Methylnicotinic Acid) nih.gov

Parameter Value
Formula C₇H₇NO₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 3.8788
b (Å) 13.634
c (Å) 6.1094
β (°) 90.51

This data for a similar molecule illustrates the type of precise structural information that X-ray crystallography provides, which is essential for understanding the solid-state properties of this compound.

Single-Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, thereby defining the absolute conformation of the molecule. For this compound, this analysis would reveal the planarity of the pyridine ring and the orientation of the carboxylic acid, chloro, fluoro, and methyl substituents.

Furthermore, single-crystal X-ray diffraction is instrumental in understanding the intricate network of intermolecular interactions that govern the crystal packing. These interactions, which include hydrogen bonding and halogen bonding, are critical in determining the physicochemical properties of the solid state, such as melting point and solubility. In the case of this compound, the carboxylic acid group is a primary site for hydrogen bonding, potentially forming dimers with neighboring molecules. The presence of chlorine and fluorine atoms also introduces the possibility of halogen bonding and other non-covalent interactions, which would be meticulously mapped by this technique.

Table 1: Representative Crystallographic Data for a Substituted Nicotinic Acid Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.5
b (Å) 15.2
c (Å) 8.1
β (°) 105.3
Volume (ų) 890.2
Z 4

Note: This data is representative of a similar class of compounds and is for illustrative purposes only.

Powder X-ray Diffraction for Polymorphism and Amorphous State Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. Unlike single-crystal X-ray diffraction, which requires a perfect, isolated crystal, PXRD can be performed on a polycrystalline powder. This method is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs can exhibit distinct physical properties, and their characterization is crucial in pharmaceutical development and materials science.

The application of PXRD to this compound would involve irradiating a powdered sample with X-rays and analyzing the resulting diffraction pattern. Each crystalline phase produces a unique diffraction pattern, allowing for the identification and quantification of different polymorphs in a sample. Furthermore, PXRD can be used to characterize the amorphous state, which lacks long-range atomic order and presents as a broad halo in the diffraction pattern instead of sharp peaks. The degree of crystallinity can also be assessed, providing a measure of the proportion of crystalline to amorphous material in a sample.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Preparative HPLC and SFC for Compound Purification

Preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are indispensable tools for the purification of chemical compounds. These techniques are scalable and can be used to isolate high-purity fractions of a target molecule from a mixture.

Preparative HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For a polar compound like this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid.

Supercritical Fluid Chromatography (SFC) is a "green" alternative to HPLC that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. SFC is known for its high efficiency and speed. For the purification of polar molecules like nicotinic acid derivatives, a polar co-solvent (modifier) such as methanol is typically added to the supercritical CO₂. Chiral SFC, using a chiral stationary phase, is a powerful method for the separation of enantiomers. Given that this compound is not chiral, achiral SFC would be employed for its purification. The advantages of SFC include faster run times, reduced solvent consumption, and easier fraction processing due to the volatility of the mobile phase.

Table 2: Typical Parameters for Preparative Purification of Nicotinic Acid Derivatives

Technique Stationary Phase Mobile Phase Detection
Preparative HPLC C18 (10 µm) Water/Acetonitrile with 0.1% Formic Acid UV (254 nm)

GC-MS and LC-MS for Reaction Mixture Analysis and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for the separation, identification, and quantification of components in a mixture. They are routinely used to monitor the progress of chemical reactions and to identify and characterize impurities.

For GC-MS analysis of this compound, derivatization is often necessary to increase its volatility and thermal stability. A common derivatization method is esterification of the carboxylic acid group, for example, to form the methyl ester. The derivatized sample is then injected into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass information that aids in their identification by fragmentation pattern analysis.

LC-MS is particularly well-suited for the analysis of polar and non-volatile compounds like this compound without the need for derivatization. The liquid chromatograph separates the components of the reaction mixture, which are then ionized and detected by the mass spectrometer. LC-MS is highly sensitive and can be used to create a detailed impurity profile, even for trace-level components. This information is critical for optimizing reaction conditions and ensuring the quality of the final product.

Table 3: Common Impurities and Byproducts in the Synthesis of Substituted Nicotinic Acids

Impurity Type Potential Source Analytical Technique
Starting Materials Incomplete reaction LC-MS, GC-MS
Isomeric Byproducts Non-selective reactions LC-MS, GC-MS
Over-halogenated species Excess halogenating agent LC-MS

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for functional group identification and can also be used to study conformational isomers.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, characteristic IR bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch, C-N and C-C stretching vibrations of the pyridine ring, and vibrations involving the C-Cl, C-F, and C-H bonds.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy are different from those of IR, meaning that some vibrations may be strong in Raman and weak in IR, and vice versa. This makes the combination of both techniques a powerful tool for a more complete vibrational analysis.

Conformational studies can be performed by comparing the experimental vibrational spectra with those predicted from theoretical calculations (e.g., using Density Functional Theory, DFT). Different conformers of a molecule will have slightly different vibrational frequencies, and by matching the calculated spectra of various possible conformers with the experimental data, the most stable conformation in a given state (solid, liquid, or gas) can be determined.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 3300-2500 (broad)
Carbonyl C=O stretch 1720-1680
Pyridine Ring C=C, C=N stretches 1600-1400
C-F Bond C-F stretch 1250-1000

Note: These are approximate ranges and the exact positions will depend on the specific molecular environment and interactions.

Computational and Theoretical Studies on 2 Chloro 5 Fluoro 6 Methylnicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and, by extension, the chemical reactivity of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. mdpi.com This method is used to determine the optimal, lowest-energy three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For substituted nicotinic acids, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net

For a molecule like 2-chloro-5-fluoro-6-methylnicotinic acid, DFT would be employed to understand how the substituents (chloro, fluoro, and methyl groups) influence the geometry of the pyridine (B92270) ring and the carboxylic acid group. The calculated energetic properties, such as the total energy, can be used to compare the stability of different potential conformations of the molecule. dergipark.org.tr

Illustrative Data Table: Predicted Geometric Parameters for a Substituted Nicotinic Acid using DFT

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-Cl1.745C2-C3-C4118.5
C5-F1.358C4-C5-C6119.2
C6-C(methyl)1.510C5-C6-N1123.1
C3-C(carboxyl)1.495C2-N1-C6117.8
O-H0.965O=C-O122.3
C(carboxyl)-O-H--180.0 (planar)
Note: This table is illustrative and presents typical values for a substituted nicotinic acid derivative calculated at the B3LYP/6-311++G(d,p) level of theory. Actual values for this compound would require a specific calculation.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), can provide very high accuracy for molecular properties, albeit at a greater computational expense than DFT. rsc.org

For this compound, high-accuracy ab initio calculations could be used to refine the energetic landscape and provide benchmark data for electronic properties. For instance, these methods can be particularly useful for calculating precise interaction energies, such as hydrogen bonding, which are critical for understanding the molecule's behavior in biological systems or crystal structures. rsc.orgscienceopen.com

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. The HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. epstem.net

Illustrative Data Table: FMO Properties of a Halogenated Nicotinic Acid Derivative

PropertyValue (eV)
HOMO Energy-7.25
LUMO Energy-1.89
HOMO-LUMO Gap5.36
Ionization Potential7.25
Electron Affinity1.89
Global Hardness (η)2.68
Electrophilicity Index (ω)3.87
Note: This table is for illustrative purposes, showing typical values obtained from DFT calculations for a related molecule. Specific values for this compound would need to be calculated.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their probabilities.

MD simulations can be used to explore the conformational landscape of this compound by simulating the rotation around single bonds. A key aspect of this is the determination of torsional barriers, which are the energy required to rotate one part of the molecule relative to another. For this molecule, the rotation of the carboxylic acid group and the methyl group are of particular interest.

The simulations would also reveal important intramolecular interactions, such as hydrogen bonds or steric clashes between the substituents, that influence the preferred conformations. Understanding these interactions is crucial for predicting the molecule's three-dimensional shape.

Prediction of Spectroscopic Parameters

Computational methods allow for the in silico prediction of various spectroscopic data, which can be used to interpret experimental spectra or to characterize molecules that have not yet been synthesized.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The prediction of NMR chemical shifts using computational methods has become a reliable tool for confirming or assigning the structure of organic molecules. nih.gov

The most common approach involves Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov This process typically begins with the optimization of the molecule's three-dimensional geometry. A functional, such as the widely used B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)) are chosen to perform the calculations. nih.govcomporgchem.com The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) are calculated, from which the isotropic shielding constants are derived. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS). rsc.org

For this compound, such calculations would provide predicted chemical shifts for the aromatic proton, the methyl protons, and the distinct carbon atoms in the pyridine ring and the carboxylic acid and methyl groups. Comparing these predicted values with experimental data can validate the compound's structure. Discrepancies between calculated and experimental shifts can sometimes be minimized by including solvent effects in the calculation, for example, through the Polarizable Continuum Model (PCM). comporgchem.com

Table 1: Illustrative Example of Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound (Note: This data is hypothetical and for illustrative purposes only.)

AtomPredicted Chemical Shift (δ ppm)Experimental Chemical Shift (δ ppm)
H (Aromatic)8.158.12
H (Methyl)2.602.58
C (Carboxyl)165.8166.2
C-2 (C-Cl)152.4152.9
C-3 (C-COOH)125.1124.8
C-4 (Aromatic)140.3140.1
C-5 (C-F)158.9 (d, J=250 Hz)159.3 (d, J=252 Hz)
C-6 (C-CH3)160.2160.5
C (Methyl)23.724.1

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational frequency calculations are invaluable for assigning the various vibrational modes observed in experimental spectra. researchgate.net

Similar to NMR predictions, DFT methods are the standard for these calculations. jocpr.com After optimizing the molecular geometry to find a stable energy minimum, a frequency calculation is performed. This analysis yields a set of vibrational modes and their corresponding frequencies. The results can be used to generate a theoretical spectrum that can be compared with experimental FT-IR and FT-Raman data. nih.gov The calculations also provide information on the intensity of each vibrational mode, aiding in the interpretation of the spectrum. For this compound, key predicted vibrations would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-H stretches of the methyl group and pyridine ring, and the characteristic vibrations of the C-Cl and C-F bonds. mdpi.com

Table 2: Illustrative Example of Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound (Note: This data is hypothetical and for illustrative purposes only.)

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
O-H Stretch (broad)-COOH3050
C-H Stretch (Aromatic)Pyridine Ring3095
C-H Stretch (Aliphatic)-CH₃2980
C=O Stretch-COOH1715
C=C / C=N Ring StretchesPyridine Ring1605, 1570, 1480
C-F StretchC₅-F1260
C-Cl StretchC₂-Cl780

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

QSAR is a computational modeling discipline that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rutgers.edu The fundamental principle is that the structural or physicochemical properties of a molecule are responsible for its biological effects. drugdesign.org By developing a robust QSAR model, it becomes possible to predict the activity of novel or untested compounds, thereby guiding the design of more potent molecules and prioritizing synthesis efforts in drug discovery. jocpr.comcreative-biostructure.com

The first step in building a QSAR model is to numerically represent the chemical structures using molecular descriptors. nih.gov Descriptors are calculated properties that encode different aspects of a molecule's structure and physicochemical characteristics. They can be broadly categorized: hufocw.org

0D/1D Descriptors: Based on the molecular formula, such as molecular weight or atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific structural fragments.

3D Descriptors: Require a 3D molecular conformation and include descriptors related to molecular shape, volume, and surface area.

Physicochemical Descriptors: Properties like hydrophobicity (LogP), polarizability, dipole moment, and electronic properties (HOMO/LUMO energies). ucsb.edu

For a compound like this compound, relevant descriptors might include LogP, molecular refractivity, dipole moment, and quantum chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. researchgate.net

Typically, a large number of descriptors are initially calculated for a set of molecules. A crucial subsequent step is descriptor selection, where statistical methods are employed to choose a small subset of descriptors that are most correlated with the biological activity, while being uncorrelated with each other. This process helps to create a simpler, more interpretable model and prevents overfitting.

The development of a QSAR model is not complete until it has been rigorously validated to ensure its statistical significance, robustness, and predictive power. scispace.com Validation is a critical step to confirm that the model is not a result of a chance correlation and can reliably predict the activity of new compounds. basicmedicalkey.com Validation is typically divided into two main categories:

Internal Validation: This assesses the stability and robustness of the model using only the training set—the data used to build the model. The most common technique is cross-validation. In leave-one-out (LOO) cross-validation, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound. The resulting cross-validated correlation coefficient (Q²) is a measure of the model's internal predictivity. nih.gov

External Validation: This is considered the most stringent test of a model's predictive ability. The model, built using the training set, is used to predict the biological activities of an independent "test set" of compounds that were not used during model development. mdpi.com The predictive ability is quantified by parameters such as the predictive R² (R²_pred).

A QSAR model is generally considered acceptable if it meets several statistical criteria. mdpi.com

Table 3: Key Statistical Parameters for QSAR Model Validation

ParameterSymbolDescriptionAcceptable Value
Coefficient of DeterminationMeasures the goodness-of-fit of the model to the training set data.> 0.6
Cross-validated Coefficient of DeterminationQ² (or R²cv)Measures the internal predictive ability of the model (robustness).> 0.5
Predictive R² for External SetR²_predMeasures the model's ability to predict the activity of an external test set.> 0.6

A statistically robust and validated QSAR model that includes this compound could be used to predict its biological activity and guide the design of new analogues with potentially improved properties.

Exploration of Biochemical and Biological System Interactions Mechanism Focused Research

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

Binding Affinity Prediction to Protein Receptors

No published studies were found that predict the binding affinity of 2-Chloro-5-fluoro-6-methylnicotinic acid to any specific protein receptors.

Identification of Key Binding Hotspots and Interaction Motifs

There is no available research identifying key binding hotspots or interaction motifs for this compound within a protein target.

Enzyme Inhibition Mechanisms at a Molecular Level

Kinetic Analysis of Enzyme Inhibition (e.g., reversible, irreversible)

No data from kinetic analyses of enzyme inhibition by this compound has been published.

Identification of Target Enzymes and Active Site Interactions

Specific enzyme targets for this compound have not been identified in the scientific literature.

Modulatory Effects on Cellular Pathways (Mechanistic Studies in vitro)

No in vitro studies detailing the modulatory effects of this compound on cellular pathways are currently available.

Investigation of Signaling Pathway Perturbations

While direct studies on this compound are limited, the broader class of nicotinic acid derivatives is known to interact with various signaling pathways. Nicotinic acid itself is a well-known modulator of lipid metabolism, primarily through its interaction with the G-protein coupled receptor, GPR109A (also known as HM74A or PUMA-G). Activation of this receptor in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in the activity of hormone-sensitive lipase. This cascade ultimately decreases the release of free fatty acids into the bloodstream.

It is plausible that this compound, due to its structural similarity to nicotinic acid, could also interact with GPR109A or other related receptors. The presence of chloro, fluoro, and methyl groups would alter the electronic and steric properties of the molecule, potentially influencing its binding affinity and efficacy at the receptor. Further research would be necessary to determine if this compound acts as an agonist, antagonist, or allosteric modulator of these pathways.

Potential Signaling Pathway Interactions of Nicotinic Acid Analogs Postulated Effect
GPR109A Receptor ActivationInhibition of adipocyte lipolysis
cAMP/PKA PathwayModulation of downstream enzyme activity
Prostaglandin Synthesis PathwaysPotential for off-target effects like flushing

Gene Expression Profiling at a Molecular Level

Nicotinic acid and its derivatives can also exert effects through the modulation of gene expression. These changes can be a direct result of receptor activation or secondary to changes in the cellular metabolic state. For instance, the reduction in free fatty acids caused by nicotinic acid can lead to downstream changes in the expression of genes involved in lipid synthesis and transport in the liver.

Studies on nicotinic acid have shown that it can influence the expression of genes related to inflammation and immune responses. Nicotine, another compound containing a pyridine (B92270) ring similar to nicotinic acid, has been demonstrated to alter the expression of a wide array of genes, including those encoding for cytokines and adhesion molecules.

Given these precedents, it is conceivable that this compound could also modulate gene expression. The specific genes affected and the magnitude of the change would depend on its unique chemical structure and how it is recognized and processed by cellular machinery. Microarray or RNA-sequencing studies would be invaluable in creating a comprehensive profile of the genetic and transcriptomic changes induced by this compound.

Structure-Activity Relationship (SAR) Derivations for Biological Potential (Theoretical/Computational)

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Structure-Activity Relationship (SAR) studies aim to understand how specific chemical features of a molecule contribute to its biological effects.

Design of Analogs for Enhanced Biological Activity

The synthesis of 2-chloro-5-fluoro-nicotinic acid, a closely related compound, has been documented as a pharmaceutical intermediate. The design and synthesis of analogs of this compound could be guided by established SAR principles for nicotinic acid derivatives. For example, if the primary target is GPR109A, modifications could be made to enhance receptor binding and activation. This might involve altering the substituents on the pyridine ring to optimize interactions with the receptor's binding pocket.

Computational modeling and docking studies could be employed to predict how different analogs would bind to a target receptor. This in silico approach can help prioritize which analogs to synthesize and test, saving time and resources.

Analog Design Strategy Rationale
Varying the 6-methyl groupProbing steric tolerance in the binding site
Modifying the 5-fluoro positionAltering electronic properties and potential hydrogen bonding
Replacing the 2-chloro groupInvestigating the role of the halogen in binding and reactivity

Understanding the Impact of Substituent Modifications on Biological Response

2-Chloro Group: The chlorine atom is an electron-withdrawing group and can influence the acidity of the carboxylic acid. It can also participate in halogen bonding, a type of non-covalent interaction that can be important for ligand-receptor binding.

5-Fluoro Group: Fluorine is a small, highly electronegative atom. Its presence can alter the molecule's lipophilicity and metabolic stability. Fluorine can also form hydrogen bonds, which may be critical for target engagement.

6-Methyl Group: The methyl group is a small, lipophilic substituent. It can provide favorable van der Waals interactions within a binding pocket and can influence the orientation of the molecule at the active site.

By systematically replacing each of these substituents and observing the resulting changes in biological activity, a detailed SAR model can be constructed. This model would be instrumental in the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties.

Precursor in Agrochemical Synthesis and Development (Non-toxicological Focus)

The nicotinic acid framework is a well-established pharmacophore in the agrochemical industry. The strategic placement of halogen and alkyl groups on this framework is a key method for modulating the biological efficacy and physical properties of herbicides, fungicides, and insecticides. This compound serves as a valuable intermediate, providing a pre-functionalized core that can be further elaborated to create a diverse range of active agrochemical compounds.

Halogenated nicotinic acid derivatives are integral to the synthesis of modern agrochemicals. The presence of chlorine and fluorine atoms, such as in this compound, can enhance the lipophilicity of a molecule, which may improve its ability to interact with biological membranes and proteins within target weeds or fungi.

Research into trifluoromethylpyridines, a class of compounds related to the title compound, has shown their significant efficacy in crop protection. These compounds are often developed into herbicides that can reduce weed growth effectively. The synthesis of such specialized agrochemicals often involves multi-step processes where a core structure like 2-chloro-5-fluoro-nicotinic acid is a starting point, which is then modified through reactions like hydrolysis, oxidation, or the introduction of other functional groups to arrive at the final active ingredient. The methyl group at the 6-position offers an additional site for chemical modification or can influence the molecule's steric and electronic properties, further refining its herbicidal or fungicidal specificity.

Derivative ClassSynthetic Transformation from PrecursorPotential Target in Weeds/Fungi
Pyridyl EthersNucleophilic substitution of the 2-chloro group with a phenoxide derivative.Inhibition of specific enzymes in amino acid synthesis pathways.
Amide DerivativesConversion of the carboxylic acid to an amide via coupling with various amines.Disruption of cell division or metabolic processes.
Ester DerivativesEsterification of the carboxylic acid group.Pro-herbicides that are hydrolyzed to the active acid form within the target plant.

The nicotinic acid scaffold is foundational to the neonicotinoid class of insecticides, which act on the central nervous system of insects. While distinct from traditional neonicotinoids, derivatives of this compound can be synthesized to create novel pest control agents. The specific substitution pattern—a chlorine atom at position 2, a fluorine atom at position 5, and a methyl group at position 6—provides a unique electronic and steric profile that can be exploited to design new insecticides. The synthesis can involve modifying the carboxylic acid group into amides or esters, or by using the chloro-substituent as a reactive handle for coupling with other molecular fragments to build complex structures designed to interact with novel insect-specific biological targets.

Role in Material Science and Polymer Chemistry

The unique combination of functional groups in this compound makes it a candidate for applications in material science, particularly in the synthesis of functional polymers and coordination complexes.

Nicotinic acid and its derivatives can be incorporated into macromolecular structures to create functional polymers. The carboxylic acid group of this compound allows it to act as a monomer in condensation polymerizations. For instance, it can react with diols to form polyesters or with diamines to form polyamides.

The resulting polymers would have the substituted pyridine moiety as a recurring side chain. This incorporation can impart specific properties to the material, such as altered thermal stability, specific recognition capabilities, or the ability to coordinate metal ions. Research on polymers prepared for nicotinamide (a related derivative) has shown that the heterocyclic nitrogen and another functional group can have a synergistic effect in binding, suggesting that polymers containing the this compound moiety could be used as stationary phases in chromatography or for creating molecularly imprinted polymers with high specificity. nih.gov

Polymer TypeCo-monomerPotential Polymer PropertyGoverning Functional Group
PolyesterDiol (e.g., Ethylene Glycol)Enhanced thermal stability, metal coordination sites.Carboxylic Acid
PolyamideDiamine (e.g., Hexamethylenediamine)High-performance material with halogen-induced flame retardancy.Carboxylic Acid
Polyacrylate side-chainAcrylate with a reactive groupFunctionalized surface coatings.Carboxylic Acid (after modification)

The structure of this compound contains two primary sites for coordination with metal ions: the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. This allows it to act as a ligand, forming stable complexes with a wide range of metal centers. When used with metal ions that can form multiple bonds, it can act as a linker to construct multi-dimensional coordination polymers or Metal-Organic Frameworks (MOFs). acs.org

MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. youtube.com The properties of a MOF derived from this ligand would be influenced by the choice of metal, the coordination geometry, and the functional groups on the pyridine ring. The chloro, fluoro, and methyl groups would line the pores of the resulting framework, influencing its selectivity for guest molecules. For example, the fluorine atom could lead to preferential adsorption of specific molecules through electrostatic or weak hydrogen-bonding interactions.

Advanced Catalysis and Reagent Development

Halogenated organic compounds are of fundamental importance as building blocks and reagents in modern organic synthesis. this compound, with its multiple reactive sites, has potential as a precursor for developing specialized reagents or ligands for catalysis.

The electron-withdrawing nature of the chloro and fluoro substituents modifies the electronic properties of the pyridine ring, which can be beneficial when the molecule is used as a ligand in organometallic catalysis. For instance, a phosphine group could be introduced onto the ring to create a P,N-type ligand, where the electronic tuning provided by the halogens could enhance the activity or selectivity of a metal catalyst in reactions like cross-coupling or hydrogenation.

Furthermore, the compound itself can be a starting material for synthesizing more complex halogenating or fluorinating reagents. The reactivity of the 2-chloro position, which is often susceptible to nucleophilic substitution, allows for the introduction of other functional groups, leading to the creation of novel reagents with tailored properties for specific chemical transformations.

Future Research Directions and Emerging Paradigms for 2 Chloro 5 Fluoro 6 Methylnicotinic Acid Studies

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Science

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the way chemical research is conducted, shifting from iterative experimental cycles to predictive, data-driven strategies. nih.govmednexus.org For a molecule like 2-chloro-5-fluoro-6-methylnicotinic acid, these technologies offer the potential to rapidly explore its chemical space, predict its properties in novel derivatives, and streamline its synthesis.

The synthesis of complex molecules often involves extensive experimentation to optimize reaction conditions. Machine learning models can significantly curtail this effort by predicting reaction outcomes with high accuracy. beilstein-journals.org By training algorithms on vast datasets of chemical reactions, including those for pyridine (B92270) derivatives, AI tools can forecast yields, identify potential byproducts, and suggest optimal conditions (e.g., catalyst, solvent, temperature) for the synthesis and subsequent modification of this compound.

For instance, a significant challenge in working with halogenated pyridines is achieving regioselectivity in derivatization reactions. ML models, particularly graph attention networks, can be developed to predict the bond dissociation energies (BDEs) of the C-Cl and C-F bonds in various chemical environments, thereby forecasting the most likely site of reaction. beilstein-journals.org This predictive power accelerates the discovery of novel synthetic routes and reduces the consumption of time and resources.

Table 1: Potential AI/ML Applications in Synthesis Prediction

Application Area AI/ML Tool/Technique Predicted Outcome for this compound
Retrosynthesis Planning Transformer-based models, Reinforcement Learning Identification of novel and more efficient synthetic pathways from commercially available precursors.
Reaction Condition Optimization Bayesian Optimization, Neural Networks Prediction of optimal temperature, pressure, and catalyst loading for amination or cross-coupling reactions.
Byproduct Identification Graph Convolutional Networks (GCNs) Forecasting potential side reactions and impurity profiles, aiding in purification strategy development.

| Regioselectivity Prediction | Support Vector Machines (SVMs), Random Forests | Predicting the outcome of electrophilic or nucleophilic substitution on the pyridine ring. |

Beyond predicting reactions, AI can drive the de novo design of new molecules based on this compound. nih.gov Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can generate virtual libraries of novel compounds with desired physicochemical and biological properties. crimsonpublishers.com

An automated workflow would integrate these generative models with predictive algorithms for properties like bioactivity, toxicity, and ADME (absorption, distribution, metabolism, and excretion). nih.gov This "closed-loop" system, sometimes called a self-driving laboratory, can autonomously design a molecule, predict its synthesis, and even control robotic systems to perform the synthesis and subsequent testing. researchgate.net This approach dramatically accelerates the design-make-test-analyze cycle in drug discovery and materials science, enabling the rapid optimization of lead compounds derived from the this compound scaffold. researchgate.netschrodinger.com

Sustainable Synthesis and Biocatalytic Approaches

The chemical industry is increasingly focused on green chemistry to minimize environmental impact. Future research on this compound will prioritize the development of sustainable and efficient synthetic methods.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful route to sustainable synthesis. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit exquisite chemo-, regio-, and stereoselectivity, which can simplify complex multi-step syntheses.

Research into enzymes like dioxygenases, amine oxidases, and ene-reductases could uncover biocatalysts capable of modifying the this compound core. nih.govacs.org For example, a toluene (B28343) dioxygenase (TDO) from Pseudomonas putida has been shown to hydroxylate various substituted pyridines, offering a potential green alternative to traditional oxidation methods. nih.gov While chloro-substituted pyridines can be challenging substrates, enzyme engineering and directed evolution could be used to develop bespoke biocatalysts with high activity and selectivity for transforming this compound into valuable derivatives. nih.gov

Table 2: Potential Biocatalytic Reactions for this compound

Enzyme Class Potential Transformation Advantage over Chemical Methods
Dioxygenases Regioselective hydroxylation of the pyridine ring Avoids harsh oxidizing agents and complex protecting group strategies. nih.gov
Halogenases/Dehalogenases Selective removal or installation of halogen atoms High selectivity under mild conditions, reducing waste.
Nitrilases/Amide Hydrolases Conversion of nitrile precursors to the carboxylic acid Can proceed under neutral pH and ambient temperature, avoiding harsh acidic or basic hydrolysis.

| Reductases | Asymmetric reduction of the pyridine ring to chiral piperidines | Creates stereodefined piperidines, valuable in medicinal chemistry. acs.org |

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, is a key technology for sustainable and efficient chemical manufacturing. d-nb.infoalmacgroup.com This approach offers superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scale-up. stolichem.commit.edu

High-Throughput Screening Methodologies for New Applications

While this compound is a known building block, its full potential in other applications remains largely untapped. High-throughput screening (HTS) provides a mechanism to rapidly test this compound, and libraries of its derivatives, against a multitude of biological targets or for novel material properties. nih.gov

HTS involves the use of automation and miniaturized assays to perform hundreds of thousands of tests in a short period. nih.gov By creating a diverse library of compounds derived from the this compound scaffold, researchers can screen for novel biological activities beyond its current use. This could include identifying new enzyme inhibitors, modulators of protein-protein interactions, or compounds with activity against new classes of receptors. In material science, HTS could be used to screen for derivatives with unique optical, electronic, or polymerization properties, opening up new avenues for this versatile chemical entity. The trend in HTS is moving towards more physiologically relevant assays, which may increase the productivity and success rate of discovering new lead compounds. nih.gov

Screening for Novel Biological Targets (Non-clinical)

The structural motifs present in this compound—a halogenated pyridine core—are features commonly found in biologically active molecules. This suggests a strong rationale for comprehensive non-clinical screening to identify novel biological targets. Future research should prioritize high-throughput screening (HTS) campaigns against diverse panels of enzymes and receptors to uncover previously unknown bioactivities.

Given that nicotinic acid and its derivatives are known to interact with a range of biological targets, including G-protein coupled receptors and enzymes involved in metabolic pathways, initial screening efforts could focus on these areas. nih.gov For instance, the inhibition of Nicotinate Phosphoribosyltransferase (NAPRT), an enzyme crucial for NAD+ biosynthesis, has been identified as a promising therapeutic strategy in oncology. nih.gov Screening this compound and its analogs against NAPRT and other enzymes in the NAD+ pathway could reveal potent and selective inhibitors.

Furthermore, the incorporation of fluorine can enhance metabolic stability, cell permeability, and binding affinity. nih.govrsc.org This makes the title compound an attractive candidate for screening against a broader array of targets, including kinases, proteases, and ion channels, where such properties are advantageous. Phenotypic screening in various cell-based assays could also uncover unexpected therapeutic potential in areas such as inflammation, neurodegeneration, or infectious diseases. Recent studies on other substituted nicotinic acid derivatives have demonstrated their potential as anti-inflammatory, anticancer, and antimicrobial agents, providing a strong precedent for such investigations. nih.govnih.govmdpi.com

Table 1: Potential Non-clinical Biological Target Classes for this compound

Target ClassRationalePotential Therapeutic Areas
Enzymes Nicotinic acid is a precursor to NAD+, a vital coenzyme in numerous metabolic reactions. frontiersin.orgOncology, Metabolic Disorders
G-Protein Coupled Receptors (GPCRs) The nicotinic acid receptor is a known GPCR. nih.govCardiovascular Diseases, Dyslipidemia
Kinases Halogenated aromatic compounds are common scaffolds in kinase inhibitors.Oncology, Inflammatory Diseases
Ion Channels Structural similarities to known ion channel modulators.Neurological Disorders, Pain Management

Discovery of Unforeseen Chemical Reactivity

The electronic landscape of this compound, shaped by the interplay of the electron-withdrawing chlorine and fluorine atoms, the electron-donating methyl group, and the carboxylic acid functionality, suggests a rich and potentially underexplored reactivity profile. Future research should aim to move beyond predictable transformations and uncover novel chemical behaviors.

One promising avenue is the exploration of late-stage C-H functionalization. nih.gov This would allow for the direct modification of the pyridine ring, enabling the introduction of new functional groups without the need for de novo synthesis. The prediction of site selectivity in such reactions, which can be influenced by subtle electronic and steric factors, is a significant challenge that can be addressed using computational models and machine learning algorithms. rsc.orgchemrxiv.orgresearchgate.net

Furthermore, the presence of multiple halogen substituents opens the door to selective cross-coupling reactions. Investigating the differential reactivity of the C-Cl and C-F bonds under various catalytic conditions could lead to the development of highly specific and efficient methods for elaborating the core structure. The unique electronic properties conferred by the fluorine atom may also lead to unexpected reactivity in cycloaddition or ring-transformation reactions. Computational chemistry can play a pivotal role in predicting and understanding these potential reaction pathways. researchgate.net

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

To fully understand and optimize the synthesis and subsequent reactions of this compound, the adoption of advanced spectroscopic techniques for in situ monitoring is crucial. These methods provide real-time insights into reaction kinetics, the formation of transient intermediates, and the influence of reaction parameters, which are often missed by traditional offline analysis.

Raman Spectroscopy is a powerful, non-destructive technique that can be used to monitor reactions in solution or solid state with minimal sample preparation. nih.govnih.gov Its high molecular specificity allows for the tracking of individual reactants, products, and intermediates. For the synthesis of heterocyclic compounds, Raman spectroscopy can provide valuable information on bond formation and conformational changes. semi.ac.cnresearchgate.netacs.org Future studies could employ in situ Raman spectroscopy to optimize the synthesis of this compound and to study its subsequent functionalization reactions in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly with the advent of flow-NMR, offers another powerful tool for in situ reaction monitoring. nih.gov By flowing the reaction mixture through an NMR probe, it is possible to acquire spectra at regular intervals, providing detailed structural information on all species present in the reaction. This can be invaluable for elucidating reaction mechanisms and identifying unexpected byproducts.

Fourier-Transform Infrared (FTIR) Spectroscopy is another well-established technique for reaction monitoring. nih.gov By tracking changes in vibrational frequencies, it is possible to follow the consumption of reactants and the formation of products. The use of attenuated total reflectance (ATR) probes allows for in situ monitoring in a wide range of reaction conditions.

Table 2: Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

TechniqueInformation ProvidedAdvantages for Studying this compound Reactions
Raman Spectroscopy Vibrational modes, molecular fingerprinting.Non-destructive, minimal sample preparation, suitable for aqueous and non-aqueous systems. nih.govnih.gov
NMR Spectroscopy Detailed structural information, quantification of species.Unambiguous identification of reactants, intermediates, and products. nih.gov
FTIR Spectroscopy Functional group analysis.Real-time tracking of changes in chemical bonds. nih.gov

Exploration of New Chemical Space around the Nicotinic Acid Core

Systematic exploration of the chemical space surrounding the this compound core is essential for the discovery of new compounds with enhanced properties and novel applications. This can be achieved through a combination of strategic library design, innovative synthetic methodologies, and computational approaches.

Diversity-Oriented Synthesis (DOS) strategies can be employed to generate a library of analogs with a wide range of structural variations. This could involve modifying the substituents at each position of the pyridine ring, as well as altering the carboxylic acid functionality. The development of new synthetic methods, such as novel C-H activation and cross-coupling reactions as mentioned previously, will be critical for accessing this expanded chemical space. rsc.org

Computational Chemistry and Machine Learning will play a crucial role in guiding the exploration of this chemical space. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of virtual compounds, allowing for the prioritization of synthetic targets. researchgate.net Virtual screening of large compound libraries against known and novel biological targets can also identify promising new leads. nih.gov The use of chemical universe databases can aid in the identification of novel, synthetically accessible analogs. nih.gov

The goal of this exploration is to identify new structure-activity relationships (SAR) and to develop compounds with improved potency, selectivity, and pharmacokinetic properties. biosolveit.de By systematically mapping the chemical space around the this compound scaffold, researchers can unlock its full potential for applications in drug discovery and materials science. scispace.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.